molecular formula C11H16N2O B13204608 (2S)-2-Amino-N-(1-phenylethyl)propanamide

(2S)-2-Amino-N-(1-phenylethyl)propanamide

Cat. No.: B13204608
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-IENPIDJESA-N
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Description

(2S)-2-Amino-N-(1-phenylethyl)propanamide is a chiral propanamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C 11 H 16 N 2 O and a molecular weight of 192.26 g/mol, is a key scaffold for the development of agonists targeting the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly and predominantly expressed in the striatum of the brain and is implicated in regulating the dopaminergic system. Research indicates its potential role in a number of striatal-associated disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction[ citation:5]. The this compound structure serves as a crucial precursor or core motif in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, such as potency and brain permeability, for potential therapeutics . Its mechanism of action in research settings is associated with the activation of GPR88 through a Gα i -coupled signaling pathway, which modulates intracellular cAMP levels . This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9?/m0/s1

InChI Key

UJLHTMLCGCJXRX-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=CC=CC=C1)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Coupling of N-Boc-L-Phenylalanine with (R)-(+)-1-Phenylethylamine

A widely reported method involves the following steps:

  • Starting Materials: N-Boc-L-phenylalanine and (R)-(+)-1-phenylethylamine
  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)
  • Solvent: Dichloromethane (CH2Cl2)
  • Conditions: Stirring at room temperature overnight
  • Workup: Filtration to remove dicyclohexylurea, followed by purification
  • Boc Deprotection: Using 4 M HCl in methanol to yield the target amide.

This method ensures stereochemical retention and yields the optically active amide with high enantiomeric purity.

One-Pot Amidation via Nitroalkane Precursors

An alternative approach involves the use of nitroalkanes and amines in a one-pot procedure:

  • Starting Materials: (2-nitroethyl)benzene and (S)-1-phenylethan-1-amine
  • Reagents: Isopentyl nitrite, sodium nitrite, potassium carbonate, dibromothiophene-2-carbonyl chloride (DBTCE), N-iodosuccinimide (NIS)
  • Solvent: Dimethoxyethane (DME) with water
  • Conditions: Stirring at 25 °C under oxygen atmosphere for 24 hours
  • Workup: Acid quench, extraction, drying, and flash chromatography purification
  • Yield: Approximately 60-70% with high diastereomeric ratio (>20:1).

This method is advantageous for its operational simplicity and mild conditions.

Mitsunobu Reaction-Based Synthesis

For derivatives involving ether or phenol functionalities, the Mitsunobu reaction is employed:

  • Starting Materials: Phenolic acids or esters (e.g., methyl 2-(4-hydroxyphenyl)acetate)
  • Reagents: Alcohols (e.g., 2-methyl-1-pentanol), triphenylphosphine, diethyl azodicarboxylate (DEAD)
  • Subsequent Steps: Saponification, acid chloride formation (using oxalyl chloride), coupling with (R)-(+)-1-phenylethylamine using bases like n-butyllithium or coupling agents such as HBTU
  • Protecting Groups: Triisopropylsilyl (TIPS) or methoxyethoxymethyl (MEM) groups for phenol or alcohol protection
  • Yields: Generally good to excellent, enabling structural modifications for SAR studies.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Diastereomeric Ratio Notes
Boc-L-phenylalanine + amine DCC/HOBt, CH2Cl2, RT overnight, HCl/MeOH deprotection 80-90 High (optical purity) Classic peptide coupling, stereoretentive
One-pot amidation (nitroalkane) Nitroalkane, amine, DBTCE, NIS, K2CO3, DME, O2, 25 °C, 24h 60-70 >20:1 Mild, operationally simple
Mitsunobu + acid chloride coupling Phenol ester, alcohol, PPh3, DEAD, oxalyl chloride, HBTU 70-85 Not specified Enables functional group diversity

Research Findings and Optimization Notes

  • The stereochemistry at the amine and acid components is critical for biological activity and must be preserved during synthesis.
  • Use of coupling agents like HBTU and DCC/HOBt is common for amide bond formation with minimal racemization.
  • Protection strategies (e.g., TIPS, MEM groups) facilitate selective functionalization and improve yields in multi-step syntheses.
  • One-pot amidation methods using nitroalkanes offer a streamlined alternative with good yields and stereoselectivity.
  • Mitsunobu reactions are versatile for ether formation but require careful handling of reagents and byproducts.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-Amino-N-(1-phenylethyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Substituents (C2/N-Amide) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
(2S)-2-Amino-N-(1-phenylethyl)propanamide NH₂ (C2), 1-phenylethyl (N) 192.26 Not reported Moderate lipophilicity, chiral center at C2
B7U (2S)-2-phenyl-N-[(1R)-1-phenylethyl]propanamide Phenyl (C2), 1-phenylethyl (N) 253.34 Not reported Higher lipophilicity due to C2 phenyl; lacks hydrogen-bonding amino group
(S)-19f (Indole-containing analog) NH₂ (C2), 4-fluorophenylcyclohexyl (N) 392.38 Not reported Enhanced aromatic interactions; fluorinated substituent improves metabolic stability
Compound 23 () Cyclohexyl (C2), dual phenylethyl (N) ~450 (estimated) 137–148 Bulky substituents increase steric hindrance; lower solubility
H-Ala-pNA () NH₂ (C2), 4-nitrophenyl (N) 253.25 Not reported Chromogenic properties; nitro group enables UV detection

Key Observations :

  • Lipophilicity : The phenylethyl group in the target compound provides moderate lipophilicity, intermediate between B7U (highly lipophilic) and H-Ala-pNA (polar nitro group).
  • Hydrogen Bonding: The amino group in the target compound enhances solubility in polar solvents compared to B7U, which lacks this functionality .
  • Stereochemical Impact : The (S)-configuration at C2 may enable enantioselective interactions, as seen in indole-containing analogs like (S)-19f, which exhibit receptor selectivity .

Biological Activity

(2S)-2-Amino-N-(1-phenylethyl)propanamide, also known as phenylethylamine derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features an amino group, a phenyl group, and a propanamide backbone. These functional groups contribute to its reactivity and biological interactions.

1. Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Analgesic Properties : Similar compounds have shown effectiveness in pain relief, suggesting potential use as analgesics.
  • Antimicrobial Activity : The presence of amino groups hints at possible antimicrobial properties, akin to other amino-containing compounds.
  • CNS Activity : Due to structural similarities with known psychoactive substances, it may influence central nervous system functions, potentially acting as a stimulant or sedative .

The biological activity is primarily attributed to the following mechanisms:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic reactions, influencing various biochemical pathways.
  • Formation of Salts : It can form salts with acids, enhancing its solubility and bioavailability.
  • Enzymatic Interactions : Potential interactions with enzymes involved in neurotransmitter synthesis or degradation could mediate its effects on the CNS .

Case Study 1: Analgesic Effects

A study investigating the analgesic properties of related compounds found that they significantly reduced pain responses in animal models. The mechanism was linked to modulation of pain pathways involving opioid receptors.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibited growth inhibition against various bacterial strains. The effectiveness varied based on structural modifications, with certain derivatives showing enhanced activity compared to standard antibiotics .

Data Tables

Biological ActivityEffectivenessReference
AnalgesicSignificant
AntimicrobialModerate
CNS StimulationPotential

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